molecular formula C21H26N2O4 B3367472 N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide CAS No. 178958-49-1

N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide

Cat. No. B3367472
CAS RN: 178958-49-1
M. Wt: 370.4 g/mol
InChI Key: NTTZCNSPNMRTSV-ROUUACIJSA-N
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Description

N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide, also known as HPEM, is a chiral ligand that has been extensively studied for its potential applications in asymmetric catalysis. The compound is synthesized through a multi-step process involving the reaction of (R)-2-bromo-1-phenylethanol with methyl acetoacetate, followed by a condensation reaction with dimethyl malonate. HPEM has been found to exhibit excellent catalytic activity and selectivity in a variety of reactions, including the asymmetric hydrogenation of ketones and imines.

Scientific Research Applications

Synthesis and Characterization

  • N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide and similar compounds have been synthesized and characterized for their structural and photophysical properties. These studies include spectroscopic analysis (FTIR, NMR) and single-crystal X-ray analyses to understand their structural aspects (Fatima et al., 2021).

Biological Interactions

  • Research has explored the interactions of similar bisamides with DNA, showing significant drug-DNA interactions. These compounds exhibit an intercalation mode of interaction with DNA, which is essential for understanding their potential therapeutic applications (Fatima et al., 2021).

Gelation Properties

  • Investigations into the gelation of malonamides, including compounds similar to N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide, have been conducted. These studies focus on how the stereochemistry of these compounds affects their ability to form gels, a property significant for various applications in materials science (Jokić et al., 2009).

Nonlinear Optical Properties

  • Certain related organotin compounds derived from Schiff bases have been studied for their nonlinear optical properties. These findings are relevant to the potential use of similar bisamides in optoelectronic applications (Muñoz-Flores et al., 2014).

Metal Complex Formation

  • Research on the formation of metal complexes with related compounds has been conducted. These studies provide insights into how such compounds can bind to metals, which is essential for understanding their potential use in catalysis or as ligands in coordination chemistry (Cross et al., 1999).

properties

IUPAC Name

N,N'-bis[(1R)-2-hydroxy-1-phenylethyl]-2,2-dimethylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-21(2,19(26)22-17(13-24)15-9-5-3-6-10-15)20(27)23-18(14-25)16-11-7-4-8-12-16/h3-12,17-18,24-25H,13-14H2,1-2H3,(H,22,26)(H,23,27)/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTZCNSPNMRTSV-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CO)C1=CC=CC=C1)C(=O)NC(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@@H](CO)C1=CC=CC=C1)C(=O)N[C@@H](CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447861
Record name N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide

CAS RN

178958-49-1
Record name N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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